BenchChemオンラインストアへようこそ!

Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness CNS Permeability

Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1071485-67-0) is a Boc-protected 4,4-disubstituted piperidine building block with molecular formula C₁₇H₂₅FN₂O₂ and molecular weight 308.39 g/mol. The compound features a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen, a primary aminomethyl group at the 4-position, and a 2-fluorophenyl ring also at the 4-position.

Molecular Formula C17H25FN2O2
Molecular Weight 308.4
CAS No. 1071485-67-0
Cat. No. B3059655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate
CAS1071485-67-0
Molecular FormulaC17H25FN2O2
Molecular Weight308.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2F
InChIInChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3
InChIKeyLMODAZOWQOTKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1071485-67-0): Procurement and Selection Overview


Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate (CAS 1071485-67-0) is a Boc-protected 4,4-disubstituted piperidine building block with molecular formula C₁₇H₂₅FN₂O₂ and molecular weight 308.39 g/mol . The compound features a tert-butyl carbamate (Boc) protecting group at the piperidine nitrogen, a primary aminomethyl group at the 4-position, and a 2-fluorophenyl ring also at the 4-position . These structural elements define its use as a synthetic intermediate in medicinal chemistry programs, particularly those targeting central nervous system (CNS) receptors and kinase enzymes [1].

Why Generic Substitution Fails for Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate


Simple substitution of the 2-fluorophenyl group in this compound with an unsubstituted phenyl or a 4-fluorophenyl isomer yields analogs with measurably different physicochemical properties—including lipophilicity (clogP), hydrogen bond acceptor count, and molecular weight [1]. These differences directly affect downstream properties such as membrane permeability, metabolic stability, and target binding affinity in the final drug candidates derived from these building blocks . Consequently, medicinal chemists cannot assume interchangeable SAR outcomes when substituting this 2-fluorophenyl building block with closely related analogs; the specific ortho-fluorine substitution pattern is a deliberate design element, not a trivial variation.

Quantitative Differentiation Evidence for Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate


Lipophilicity (clogP) Head-to-Head Comparison: 2-Fluorophenyl vs. Unsubstituted Phenyl Analog

The 2-fluorophenyl derivative (target compound) exhibits a calculated partition coefficient (clogP) of 2.87 [1], compared to the unsubstituted phenyl analog (CAS 158144-82-2) with an ACD/LogP of 2.68 . The +0.19 log unit increase in lipophilicity attributable to the ortho-fluorine substitution is within the optimal CNS drug space (LogP 2–4), potentially enhancing blood-brain barrier permeability without exceeding the Lipinski rule of five (LogP ≤ 5) [1][2].

Lipophilicity Drug-likeness CNS Permeability

Hydrogen Bond Acceptor (HBA) Count: Fluorine Contribution to Intermolecular Interaction Capacity

The target compound contains four hydrogen bond acceptor (HBA) atoms (two carbamate oxygens, one primary amine nitrogen, and one ortho-fluorine atom) [1], compared to three HBA atoms in the unsubstituted phenyl analog (two carbamate oxygens and one primary amine nitrogen; no fluorine present) . The additional HBA contributed by the 2-fluorophenyl substituent provides the target compound with an additional site for intermolecular hydrogen bonding with biological targets, which can translate into enhanced binding affinity and selectivity in derived drug candidates [2].

Hydrogen bonding Solubility Protein-ligand interactions

Hydrogen Bond Donor (HBD) Count and Its Influence on CNS Drug-Likeness

The target compound possesses two hydrogen bond donor (HBD) atoms from its primary aminomethyl group [1], compared to one HBD reported for the unsubstituted phenyl analog . An HBD count of ≤ 3 is generally considered favorable for oral bioavailability and CNS penetration, and the target compound's HBD = 2 comfortably falls within this range [2]. However, the orthogonal protection strategy (Boc on piperidine N, free primary amine on the aminomethyl side chain) gives this compound a unique advantage: the aminomethyl group can serve as a synthetic handle for further derivatization without competing with the Boc-protected piperidine nitrogen [1][2].

Hydrogen bond donors CNS drug-likeness Permeability

Commercial Purity Differential: 97% (Target) vs. 95% (Unsubstituted Phenyl Analog) from the Same Supplier

From the same commercial supplier (Bidepharm), the 2-fluorophenyl target compound is offered at a standard purity of 97% , while the unsubstituted phenyl analog (CAS 158144-82-2) is supplied at 95% purity . The 2-percentage-point higher purity specification of the target compound reduces the burden of additional purification prior to use in sensitive downstream chemistry, such as amide coupling or reductive amination reactions, and minimizes the risk of side products from impurities .

Purity Quality control Procurement

Molecular Weight Differential and Its Impact on Lead Optimization Trajectories

The target compound has a molecular weight of 308.39 g/mol (C₁₇H₂₅FN₂O₂) , compared to 290.40 g/mol for the unsubstituted phenyl analog (C₁₇H₂₆N₂O₂) . The +17.99 g/mol difference is attributable to the replacement of a hydrogen atom with a fluorine atom (Δ = 18.00 g/mol, within measurement precision). While this difference is small in absolute terms, fluorine substitution produces a disproportionately large effect on ADME properties—including metabolic stability and pKa modulation—that influences the lead optimization trajectory of the final drug candidate [1]. Starting with the ortho-fluorinated building block avoids the need for late-stage fluorination, which can be synthetically challenging.

Molecular weight Lead optimization Drug-likeness

Ortho-Fluorophenyl Privileged Scaffold for Kinase Inhibitor Intermediates

Amino-fluoropiperidine derivatives, including those derived from the target compound scaffold, are explicitly claimed in patent literature as intermediates for preparing kinase inhibitors, particularly tyrosine kinase inhibitors [1]. The 4-(aminomethyl)-4-(2-fluorophenyl)piperidine core provides both a primary amine handle for further derivatization and the ortho-fluorophenyl group that can engage in favorable hydrophobic and electrostatic interactions with kinase ATP-binding pockets [2]. This contrasts with unsubstituted phenyl or para-fluorophenyl analogs, which may not provide the same steric and electronic complementarity to kinase active sites [3].

Kinase inhibitor Amino-fluoropiperidine Drug intermediate

Optimal Application Scenarios for Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate in Research and Industry


CNS Drug Discovery: Building Block for Brain-Penetrant Kinase Inhibitors

With a clogP of 2.87 and HBD count of 2—both within the established CNS drug-like chemical space [1]—this building block is well-suited for early-stage medicinal chemistry programs targeting CNS kinases. The Boc-protected piperidine nitrogen allows for selective deprotection and subsequent functionalization, while the free aminomethyl group can be directly coupled to carboxylic acids or used in reductive amination reactions to elaborate the core scaffold. The ortho-fluorine substituent contributes to metabolic stability, a critical requirement for CNS drug candidates that must resist cytochrome P450-mediated oxidation [2].

Fragment-Based Drug Design (FBDD) Leveraging Orthogonal Protection Strategy

The orthogonal protection strategy—Boc on the piperidine nitrogen and a free primary amine on the aminomethyl side chain—makes this compound an attractive fragment for FBDD campaigns. The higher HBA count (4 vs. 3 for the phenyl analog) provides an additional hydrogen bonding interaction point that can be exploited in fragment growing or linking strategies [3]. Researchers can selectively elaborate the aminomethyl group while the Boc group remains intact, enabling efficient SAR exploration without the need for protecting group manipulations.

Kinase-Focused Library Synthesis and High-Throughput Screening

Given the established precedent for amino-fluoropiperidine derivatives as kinase inhibitor scaffolds [4], this building block is a rational choice for the synthesis of kinase-focused compound libraries. The 97% commercial purity specification ensures that library compounds are generated with minimal interference from impurities during high-throughput biological screening. The ortho-fluorophenyl group provides a distinctive pharmacophoric element that differentiates library members from those built on unsubstituted or para-substituted phenylpiperidine cores.

Metabolic Stability Optimization in Lead Series

In lead optimization programs where metabolic stability is a key parameter, the ortho-fluorine substitution on the phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at the para position [5]. By incorporating this building block early in the synthetic route, medicinal chemists can generate lead compounds with intrinsically improved metabolic stability profiles, potentially reducing the need for iterative late-stage fluorination and accelerating the optimization timeline [6].

Quote Request

Request a Quote for Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.